6beta-Hydroxyprednisone
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Overview
Description
6beta-Hydroxyprednisone is a glucocorticoid that is a metabolite of prednisone, carrying a hydroxy group at the 6β position. It is found in human urine and is known for its anti-inflammatory and immunosuppressive properties .
Preparation Methods
The preparation of 6beta-Hydroxyprednisone involves several synthetic routes. One method includes the use of hydrocortisone as a reaction initiator, followed by a methylene reaction, a reduction reaction, and a dehydrogenation reaction . The methylene reaction involves reacting hydrocortisone with an alkylating agent at 0-50°C in the presence of a catalyst, followed by a reaction with formaldehyde and N-methylaniline under acidic conditions. The reduction reaction is catalyzed by palladium carbon and a monophosphite ligand, and the final dehydrogenation reaction involves heating the reducing substance with a dehydrogenation reagent .
Chemical Reactions Analysis
6beta-Hydroxyprednisone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and selenium dioxide for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6beta-Hydroxyprednisone has several scientific research applications. It is used in proteomics research and is a valuable biochemical for studying the effects of glucocorticoids . Its anti-inflammatory and immunosuppressive properties make it useful in medical research, particularly in the study of autoimmune diseases and inflammatory conditions . Additionally, it is used in the pharmaceutical industry for the development of corticosteroid drugs .
Mechanism of Action
The mechanism of action of 6beta-Hydroxyprednisone involves its conversion to prednisolone in the liver, which then binds to specific glucocorticoid receptors in the cytoplasm of target cells . This complex translocates to the nucleus and interacts with DNA to modify gene transcription, up-regulating the expression of anti-inflammatory proteins and repressing the expression of pro-inflammatory proteins . The predominant anti-inflammatory action is mediated by the inhibition of prostaglandin synthesis via the arachidonic acid pathway .
Comparison with Similar Compounds
6beta-Hydroxyprednisone is similar to other glucocorticoids such as prednisolone, hydrocortisone, dexamethasone, and betamethasone . its unique feature is the hydroxy group at the 6β position, which distinguishes it from other compounds. This structural difference can influence its pharmacological properties and efficacy in various applications .
Properties
Molecular Formula |
C21H26O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15,18,22,24,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,18+,19-,20-,21-/m0/s1 |
InChI Key |
RBABUXAIODUPQG-WTCKOWDJSA-N |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
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